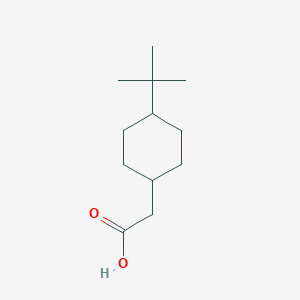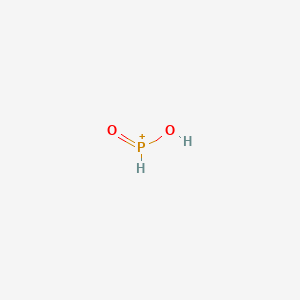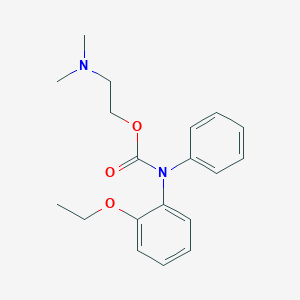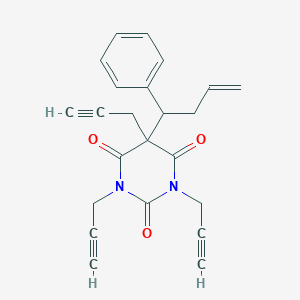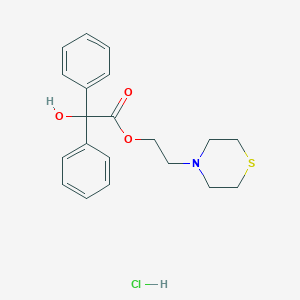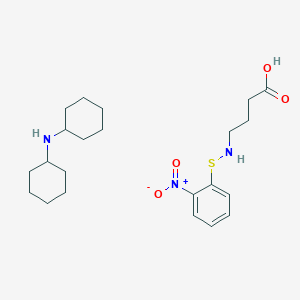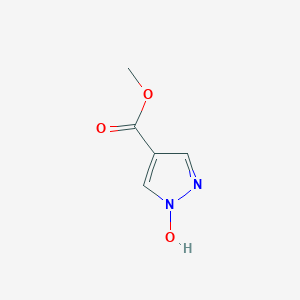
Methyl 1-hydroxypyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-hydroxypyrazole-4-carboxylate, also known as MHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MHP is a pyrazole derivative that is widely used in organic synthesis as a building block for the preparation of various molecules.
Mécanisme D'action
The mechanism of action of Methyl 1-hydroxypyrazole-4-carboxylate is not well understood. However, it is believed that Methyl 1-hydroxypyrazole-4-carboxylate acts as a nucleophile and undergoes various reactions, including nucleophilic addition and substitution reactions.
Effets Biochimiques Et Physiologiques
Methyl 1-hydroxypyrazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Methyl 1-hydroxypyrazole-4-carboxylate can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammation pathway. Methyl 1-hydroxypyrazole-4-carboxylate has also been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-hydroxypyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Methyl 1-hydroxypyrazole-4-carboxylate has some limitations, including its limited solubility in water and its potential to undergo side reactions in the presence of certain functional groups.
Orientations Futures
There are several future directions for the research on Methyl 1-hydroxypyrazole-4-carboxylate. One direction is to explore the potential of Methyl 1-hydroxypyrazole-4-carboxylate as a building block for the preparation of novel bioactive molecules with improved pharmacological properties. Another direction is to investigate the mechanism of action of Methyl 1-hydroxypyrazole-4-carboxylate and its potential as a therapeutic agent for various diseases. Additionally, the use of Methyl 1-hydroxypyrazole-4-carboxylate as a ligand for the preparation of MOFs and its potential applications in material science can also be explored.
Conclusion
Methyl 1-hydroxypyrazole-4-carboxylate is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Methyl 1-hydroxypyrazole-4-carboxylate has been extensively used in drug discovery, organic synthesis, and material science. Methyl 1-hydroxypyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Methyl 1-hydroxypyrazole-4-carboxylate has some limitations, including its limited solubility in water and its potential to undergo side reactions in the presence of certain functional groups. There are several future directions for the research on Methyl 1-hydroxypyrazole-4-carboxylate, including the exploration of its potential as a therapeutic agent for various diseases and its use as a ligand for the preparation of MOFs.
Applications De Recherche Scientifique
Methyl 1-hydroxypyrazole-4-carboxylate has been extensively used in various scientific research applications, including drug discovery, organic synthesis, and material science. In drug discovery, Methyl 1-hydroxypyrazole-4-carboxylate has been used as a building block for the synthesis of various bioactive molecules, including anti-inflammatory, anticancer, and antiviral agents. In organic synthesis, Methyl 1-hydroxypyrazole-4-carboxylate has been used as a precursor for the preparation of various heterocyclic compounds. In material science, Methyl 1-hydroxypyrazole-4-carboxylate has been used as a ligand for the preparation of metal-organic frameworks (MOFs).
Propriétés
Numéro CAS |
108435-77-4 |
|---|---|
Nom du produit |
Methyl 1-hydroxypyrazole-4-carboxylate |
Formule moléculaire |
C5H6N2O3 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
methyl 1-hydroxypyrazole-4-carboxylate |
InChI |
InChI=1S/C5H6N2O3/c1-10-5(8)4-2-6-7(9)3-4/h2-3,9H,1H3 |
Clé InChI |
BKWFDOOYHLFIMP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(N=C1)O |
SMILES canonique |
COC(=O)C1=CN(N=C1)O |
Synonymes |
1H-Pyrazole-4-carboxylicacid,1-hydroxy-,methylester(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


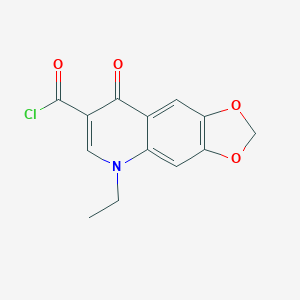
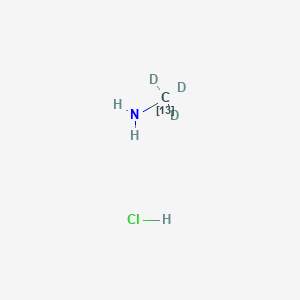


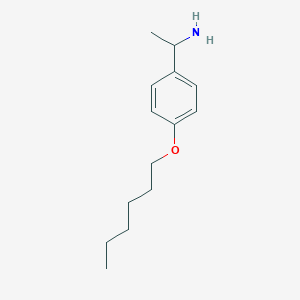
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)
